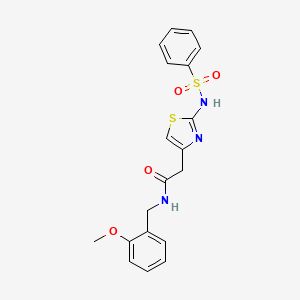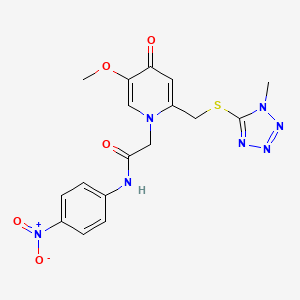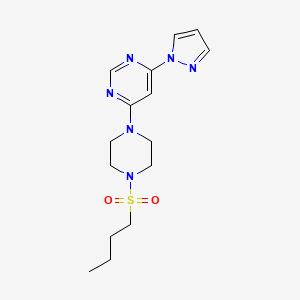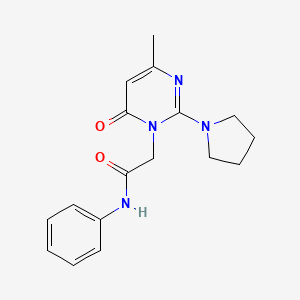![molecular formula C13H22N2O4 B2639224 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1823810-70-3](/img/structure/B2639224.png)
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate” is a sterically constrained amino acid derivative . It belongs to a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process adds two novel amino acids to the family of sterically constrained amino acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This reaction forms the four-membered rings in the spirocyclic scaffold .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing an entry point for novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
- Radchenko et al. (2010) synthesized ornitine and GABA analogues, adding them to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Medicinal Chemistry and Drug Design
- López et al. (2020) presented a catalytic and enantioselective preparation of 4-methylene proline scaffolds, which are key elements in antiviral drug synthesis (López et al., 2020).
- Odagiri et al. (2013) synthesized novel quinolines with potent antibacterial activity against respiratory pathogens, using a derivative of the compound (Odagiri et al., 2013).
Chemical Transformations
- Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of similar spirocyclic compounds, leading to bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
- Rao et al. (2017) developed a new reagent for introducing Boc protecting groups to amines, enhancing the synthesis process of related compounds (Rao et al., 2017).
Biological and Pharmacological Studies
- Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of related spirocyclic compounds, which is crucial in pharmacological research (Jakubowska et al., 2013).
- Gurry et al. (2015) conducted a synthesis of spirocyclic oxetane-fused benzimidazole, a structure potentially useful in drug development (Gurry et al., 2015).
Applications in Natural Products and Insect Repellents
- Smolanoff et al. (1975) isolated a nitrogen-containing terpene from a milliped, showcasing the natural occurrence and potential use of similar compounds as insect repellents (Smolanoff et al., 1975).
Chemical Synthesis and Stability Studies
- Haas et al. (2017) improved the synthesis of bicyclic spiro compounds, enhancing their stability and solubility for broader chemical applications (Haas et al., 2017).
Eigenschaften
IUPAC Name |
2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFSYIHWFYSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)




![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)


![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)

